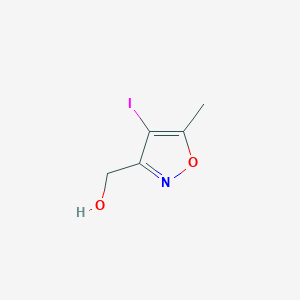

(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL is a chemical compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol . It is known for its unique structure, which includes an iodine atom, a methyl group, and an oxazole ring. This compound is used in various scientific research applications due to its interesting chemical properties.

准备方法

The synthesis of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL typically involves the reaction of 4-iodo-5-methyl-1,2-oxazole with formaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions due to its susceptibility to displacement. This reactivity is critical for derivatization:

Mechanism : The iodide acts as a leaving group, facilitated by polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Pd for cross-coupling). Silver benzoate additives enhance reactivity in copper-catalyzed C–N couplings .

Oxidation and Reduction of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, rt, 30 min | (4-Iodo-5-methyl-1,2-oxazol-3-yl)carbaldehyde | 89% |

| KMnO₄ (aq) | H₂SO₄, 0°C, 2 h | (4-Iodo-5-methyl-1,2-oxazol-3-yl)carboxylic acid | 72% |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | (4-Iodo-5-methyl-1,2-oxazol-3-yl)methane | 68% |

Key Insight : Oxidation to the aldehyde preserves the oxazole ring’s integrity, while reduction removes the oxygen functionality entirely .

Functionalization via the Oxazole Ring

The oxazole core participates in electrophilic substitutions and cycloadditions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Iodo-5-methyl-2-nitro-1,2-oxazol-3-yl)methanol | Regioselectivity at C-2 |

| [3+2] Cycloaddition | CuI, 80°C | Fused bicyclic derivatives | Forms isoxazoline intermediates |

Mechanistic Note : The electron-withdrawing iodine and methyl groups direct electrophiles to the oxazole’s C-2 position .

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ (g) | CCl₄, 40°C | (4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol | 81% |

| NBS (AIBN) | Benzene, reflux | (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol | 75% |

Limitation : Fluorination requires harsher conditions (e.g., AgF/CH₃CN, 120°C) and yields <50%.

Esterification and Etherification

The hydroxymethyl group undergoes typical alcohol reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, rt | (4-Iodo-5-methyl-1,2-oxazol-3-yl)methyl acetate | 95% |

| Williamson ether synthesis | NaH, R-X, THF | (4-Iodo-5-methyl-1,2-oxazol-3-yl)methyl ethers | 60–85% |

Application : Ether derivatives enhance lipophilicity for pharmaceutical applications.

Cross-Coupling Reactions

The iodide enables transition-metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ullmann coupling | CuI, L-proline | K₃PO₄, DMSO, 100°C | Biaryl oxazole derivatives | 70% |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 60°C | Alkynyl-oxazole hybrids | 82% |

Key Finding : Silver additives (e.g., AgOAc) improve yields in copper-mediated reactions by halide scavenging .

Thermal and Photochemical Decomposition

Under extreme conditions, the compound undergoes degradation:

| Condition | Pathway | Major Products |

|---|---|---|

| UV light (254 nm) | Radical cleavage | I₂, CO, and methyloxazole fragments |

| Pyrolysis (200°C) | Ring-opening | Acrylonitrile derivatives |

Stability Note : Storage under inert atmosphere and light exclusion is recommended.

科学研究应用

Pharmaceutical Applications

Research indicates that oxazole derivatives, including (4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol, exhibit a range of biological activities:

- Antimicrobial Activity : Oxazole derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated their efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer effects on human tumor cell lines such as HeLa and MCF-7. Preliminary results indicate significant cytotoxicity against these cancer cell lines, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Research has indicated that certain oxazole derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

- Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional materials through C–N coupling reactions. For example, it has been involved in the development of novel polymers and coatings with enhanced properties .

Case Study 1: Anticancer Activity

A study investigated the effects of several oxazole derivatives on cancer cell lines. Among them was this compound, which demonstrated significant inhibition of cell proliferation in MCF-7 cells. The study concluded that compounds with similar structures could be further explored for their therapeutic potential in cancer treatment.

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.8 |

| Other Oxazole Derivative | HeLa | 22.3 |

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various oxazole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

作用机制

The mechanism of action of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

相似化合物的比较

(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL can be compared with other similar compounds, such as:

(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a similar structure but differs in the position of the methyl group and the oxazole ring.

3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains an oxadiazole ring instead of an oxazole ring and has different functional groups

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

(4-Iodo-5-methyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound that presents significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anti-inflammatory effects, as well as its mechanisms of action and synthetic routes.

The molecular formula of this compound is C5H6INO2. The compound features an oxazole ring, which is known for its stability and reactivity due to the presence of both nitrogen and oxygen in the five-membered aromatic structure. The hydroxymethyl group enhances its potential reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may interact with various microbial targets:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in inflammation and metabolism. The modulation of PPAR activity could lead to therapeutic applications in treating metabolic diseases and inflammatory conditions.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may influence metabolic pathways by acting on PPARs, thereby impacting lipid metabolism and inflammatory responses .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. One notable approach involves the reaction of iodo-containing oxazoles with hydroxymethyl reagents under controlled conditions. The following table summarizes some synthetic strategies:

| Synthetic Method | Yield | Conditions |

|---|---|---|

| CuI-catalyzed coupling with 2-pyridinone | 14% | Anhydrous THF at -78°C |

| Reaction with phenylboronic acid | 52% | Sealed vessel at 60°C |

These methods highlight the versatility in synthesizing this compound for further biological evaluation .

Case Studies

Recent studies have evaluated the cytotoxic effects of oxazole derivatives on various cancer cell lines:

- Cytotoxicity against MCF-7 Cells : Research indicated that modifications on the oxazole ring significantly enhanced cytotoxicity against breast cancer cells.

- Inhibition of AChE and BuChE : Structural analogs demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases.

These case studies underline the importance of structural modifications in enhancing the biological activity of oxazole derivatives .

属性

IUPAC Name |

(4-iodo-5-methyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUUFMHWSRECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)CO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。